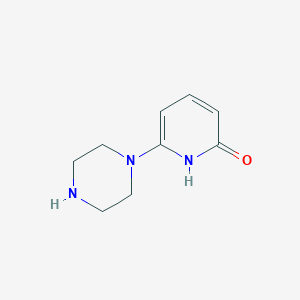![molecular formula C9H10O3 B8757745 [3-(Hydroxymethyl)phenyl]acetic acid](/img/structure/B8757745.png)
[3-(Hydroxymethyl)phenyl]acetic acid
描述
[3-(Hydroxymethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxymethyl group at the meta position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the hydroxymethylation of phenylacetic acid. This can be done by reacting phenylacetic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the meta position of the phenyl ring.
Another method involves the use of a Grignard reagent. In this approach, 3-bromobenzyl alcohol is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxymethylation reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
[3-(Hydroxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-carboxyphenylacetic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(3-(Hydroxymethyl)phenyl)ethanol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Carboxyphenylacetic acid
Reduction: 2-(3-(Hydroxymethyl)phenyl)ethanol
Substitution: Various derivatives depending on the nucleophile used
科学研究应用
[3-(Hydroxymethyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of [3-(Hydroxymethyl)phenyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
相似化合物的比较
[3-(Hydroxymethyl)phenyl]acetic acid can be compared with other phenylacetic acid derivatives:
Phenylacetic acid: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxyphenylacetic acid: Has a hydroxyl group directly attached to the phenyl ring, leading to different chemical properties.
2-(4-(Hydroxymethyl)phenyl)acetic acid: The hydroxymethyl group is at the para position, which can affect the compound’s reactivity and interactions.
The presence of the hydroxymethyl group at the meta position in this compound makes it unique, as it can influence the compound’s electronic properties and steric interactions, leading to distinct chemical and biological behaviors.
属性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC 名称 |
2-[3-(hydroxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H10O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12) |
InChI 键 |
QRKZQQRBRLOCFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)CO)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S,3S,4R)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B8757714.png)

![Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8757725.png)

![alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester](/img/structure/B8757737.png)




